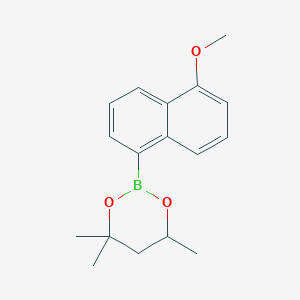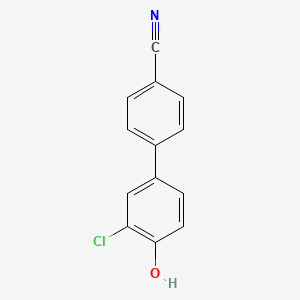
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate (2BEPD) is a multifunctional monomer used in a variety of applications. It is a type of dimethacrylate that is composed of two butyl groups, two ethyl groups, and one propanediol group. It is a highly reactive monomer that is used in polymerization reactions to form polymers with a wide range of properties. It is a versatile monomer that can be used in a variety of applications, including coatings and adhesives.
Mechanism of Action
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and its reactivity is due to the presence of two ethyl groups and two butyl groups in its structure. These groups are able to form strong hydrogen bonds with other molecules, and this allows the monomer to form polymers with a wide range of properties. Additionally, the presence of the propanediol group allows the monomer to form polymers with a high degree of control over their properties.
Biochemical and Physiological Effects
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and its reactivity can lead to a variety of biochemical and physiological effects. For example, when used in the synthesis of polymers for use in drug delivery systems, the monomer can interact with proteins, enzymes, and other molecules in the body to form polymers with a wide range of properties. Additionally, the monomer can interact with cells and tissues to form polymers with a wide range of properties.
Advantages and Limitations for Lab Experiments
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and its reactivity makes it ideal for use in laboratory experiments. Its reactivity allows for the formation of polymers with a wide range of properties, and its reactivity also allows for the formation of polymers with a high degree of control over their properties. Additionally, the monomer is relatively inexpensive and easy to obtain, making it ideal for use in laboratory experiments. However, it is important to note that 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is a highly reactive monomer, and as such, it should be handled with care and stored in a cool, dry place.
Future Directions
There are a number of potential future directions for the use of 2-Butyl-2-ethyl-1,3-propanediol dimethacrylate. For example, it could be used in the synthesis of polymers for use in biomedical applications, such as tissue engineering and drug delivery. Additionally, it could be used in the synthesis of polymers for use in coatings and adhesives. Furthermore, it could be used in the synthesis of polymers for use in the production of biodegradable materials. Finally, it could be used in the synthesis of polymers for use in the production of nanomaterials.
Synthesis Methods
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is synthesized by the reaction of 2-butanol, 2-ethyl-1,3-propanediol, and methacrylic acid. This reaction is conducted in aqueous solution at a temperature of 80-100°C, and the reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically complete within 30 minutes, and the resulting product is a colorless liquid with a molecular weight of roughly 250 g/mol.
Scientific Research Applications
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate is widely used in scientific research, as it is an excellent monomer for the synthesis of polymers with a wide range of properties. It is often used in the synthesis of polymers for use in drug delivery systems, as its reactivity makes it ideal for the formation of polymers with a high degree of control over their properties. Additionally, it is used in the synthesis of polymers for use in biomedical applications, such as tissue engineering and drug delivery.
properties
IUPAC Name |
[2-ethyl-2-(2-methylprop-2-enoyloxymethyl)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-7-9-10-17(8-2,11-20-15(18)13(3)4)12-21-16(19)14(5)6/h3,5,7-12H2,1-2,4,6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJNOEFCQDFDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(COC(=O)C(=C)C)COC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-2-ethyl-1,3-propanediol dimethacrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)






